

Physicochemical Properties of Azithromycin Dihydrate Crystals: A Technical Guide

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Compound of Interest		
Compound Name:	Azithromycin hydrate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic derived from erythromycin, is a widely prescribed therapeutic agent for various bacterial infections.[1][2] It is commercially available as a dihydrate crystalline form (C₃₈H₇₂N₂O₁₂·2H₂O), which exhibits specific physicochemical properties crucial for its formulation, stability, and bioavailability.[1][2][3] Understanding these properties is paramount for drug development professionals to ensure consistent quality, efficacy, and safety of the final drug product. This technical guide provides an in-depth overview of the core physicochemical characteristics of azithromycin dihydrate crystals, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Crystallographic Properties

Azithromycin dihydrate exists as a white crystalline powder.[3] Its crystal structure has been extensively studied, revealing an orthorhombic symmetry. However, it's noteworthy that azithromycin can exist in various polymorphic and pseudopolymorphic forms, including monohydrates and anhydrous forms, depending on the crystallization solvent and conditions.[1] [2][4] The dihydrate is a stable form under ambient conditions.[1]

X-Ray Powder Diffraction (XRPD)



XRPD is a fundamental technique for identifying the crystalline form of azithromycin dihydrate. The diffraction pattern is characterized by specific peaks at certain 20 angles.

Characteristic XRPD Peaks (20)
9.88° (intense)
7.17°
9.34°
18.77°
~9.5°
~12°
~15.5°
~16.5°
~17.5°
~18.8°

Data sourced from multiple studies, slight variations may occur based on experimental conditions.[5][6]

Thermal Properties

Thermal analysis techniques are critical for understanding the stability of azithromycin dihydrate crystals upon heating, including dehydration and melting processes.

Differential Scanning Calorimetry (DSC)

DSC analysis of azithromycin dihydrate typically shows endothermic events corresponding to dehydration and melting.



Thermal Event	Temperature Range (°C)	Enthalpy (J/g)	Notes
Dehydration	130 - 140	62.03	This event corresponds to the loss of water molecules.[2][7]
Melting of Anhydrous Form	~151	19.59	This follows the dehydration step.[2][7]
Single Broad Endotherm	~115.77 - 120	-	In some studies, a single broad endotherm is observed, which may represent overlapping dehydration and melting events.[8][9]
Polymorphic Form Endotherm	139 (open crucible), 143.7 ± 0.5 (capillary crucible)	54.6 ± 1.6	A specific polymorphic form of the dihydrate shows these distinct endotherms.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For azithromycin dihydrate, TGA is used to quantify the water content.

Property	Value	Notes
Weight Loss	4.38%	This corresponds to the stoichiometric loss of two water molecules and is completed by 120°C.[2]

Spectroscopic Properties



Spectroscopic techniques provide information about the chemical structure and bonding within the azithromycin dihydrate crystal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in azithromycin and to study intermolecular interactions, such as hydrogen bonding involving water molecules. While specific peak assignments are complex, the FTIR spectrum serves as a characteristic fingerprint for the dihydrate form. Studies have confirmed no chemical incompatibility between azithromycin dihydrate and various carriers using FTIR.[12][13][14]

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and can be used for both qualitative and quantitative analysis of azithromycin in solid dosage forms.

Raman Peak (cm ⁻¹)	Vibrational Assignment	
1454	Stretching modes of the ether	
1042	-	
963	-	
908	C-N-C torsion vibration	
811	C-C stretching vibration	
774	C-N stretching vibration	
731	C-O-C out of plane vibration	
612	C-OH bending vibration	
403	C-C-C bending vibration	

Source:[15]

Solubility and Dissolution



Azithromycin dihydrate is classified as a poorly water-soluble drug, which can impact its bioavailability.[3][5] Enhancing its solubility and dissolution rate is a major focus in formulation development.

Solubility Parameter	Value	Conditions
Aqueous Solubility	Poor	Biological fluids[3]
Saturation Solubility in Phosphate Buffer (pH 6.0)	253 ± 0.95 μg/mL	With PEG 6000 solid dispersion (1:7 ratio)[16]
Saturation Solubility in Phosphate Buffer (pH 6.0)	241 ± 1.45 μg/mL	With PEG 4000 solid dispersion (1:7 ratio)[16]

The solubility of azithromycin dihydrate increases with increasing temperature and with the addition of co-solvents like acetone.[7]

Stability and Hygroscopicity

Azithromycin dihydrate is a stable crystalline form.[1] However, it can undergo dehydration when heated, converting to an anhydrous form.[1][2] This anhydrous form is hygroscopic and will readily reabsorb water to revert to the more stable dihydrate form in the presence of moisture.[1][2][4][9] It is crucial to control moisture levels during manufacturing and storage to maintain the desired crystalline form.[2][7]

Experimental Protocols X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of azithromycin dihydrate and to detect the presence of other polymorphic or amorphous forms.

Methodology:

- Sample Preparation: A small amount of the azithromycin dihydrate powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.
- Instrument Setup:



- X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
- Voltage and Current: Set according to the instrument manufacturer's recommendations (e.g., 40 kV and 40 mA).
- Scan Range (2θ): A typical range is 2° to 40°.
- Scan Speed/Step Size: A continuous scan at 1°/min or a step scan with a step size of 0.02° and a dwell time of 1 second per step.
- Data Acquisition: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded by the detector.
- Data Analysis: The resulting diffractogram (intensity vs. 20) is analyzed to identify the characteristic peaks of azithromycin dihydrate. The peak positions and relative intensities are compared to reference patterns.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of azithromycin dihydrate, including dehydration and melting points, and to measure the enthalpy of these transitions.

Methodology:

- Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed or left open depending on the desired experiment (sealed pans are used to observe melting without dehydration).
- Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- Instrument Setup:
 - Heating Rate: A typical heating rate is 5°C/min or 10°C/min.[2][10][11]
 - Temperature Program: The sample is heated from a starting temperature (e.g., 25°C) to a final temperature above the expected melting point (e.g., 200°C).



- Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 40 ml/min).[2][7]
- Data Acquisition: The heat flow to the sample is measured as a function of temperature.
- Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

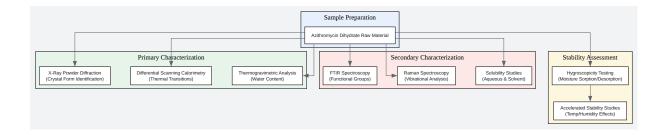
Objective: To measure the water content of azithromycin dihydrate and to study its dehydration profile.

Methodology:

- Sample Preparation: A sample of azithromycin dihydrate (typically 5-10 mg) is accurately weighed into a TGA pan.
- Instrument Setup:
 - Heating Rate: A common heating rate is 10°C/min.
 - Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 150°C).
 - Purge Gas: An inert atmosphere is maintained using a purge gas like nitrogen at a constant flow rate.
- Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature range of weight loss and the total percentage of weight loss, which corresponds to the water content.

Visualizations

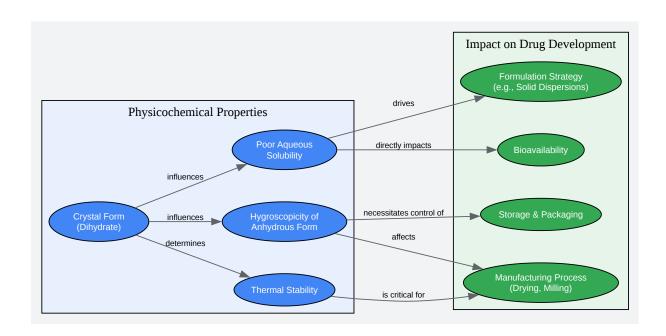




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Caption: Workflow for the physicochemical characterization of azithromycin dihydrate crystals.





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